4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC4136852
InChI: InChI=1S/C17H12N2O4/c1-9(20)10-2-4-11(5-3-10)15(21)18-12-6-7-13-14(8-12)17(23)19-16(13)22/h2-8H,1H3,(H,18,21)(H,19,22,23)
SMILES: CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol

4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide

CAS No.:

Cat. No.: VC4136852

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide -

Specification

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
IUPAC Name 4-acetyl-N-(1,3-dioxoisoindol-5-yl)benzamide
Standard InChI InChI=1S/C17H12N2O4/c1-9(20)10-2-4-11(5-3-10)15(21)18-12-6-7-13-14(8-12)17(23)19-16(13)22/h2-8H,1H3,(H,18,21)(H,19,22,23)
Standard InChI Key GYOFRVJBBKXYJR-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Canonical SMILES CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide consists of two primary components:

  • Benzamide backbone: A benzene ring substituted with an acetyl group (-COCH₃) at the 4-position and an amide functional group (-CONH-) at the 1-position.

  • 1,3-Dioxoisoindolin-5-yl moiety: A phthalimide derivative where the amide nitrogen is attached to the 5-position of the isoindoline ring, which is fused with two ketone oxygen atoms at the 1- and 3-positions.

The IUPAC name reflects this connectivity: the acetyl group at position 4 of the benzamide links to the 5-position of the phthalimide system. This substitution pattern distinguishes it from analogs such as 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamides, where the phthalimide is attached at the 2-position .

Structural Implications

The acetyl group at the 4-position may enhance electron-withdrawing effects, potentially influencing the compound’s solubility and binding affinity to biological targets like acetylcholinesterase (AChE). The phthalimide moiety’s planar structure could facilitate π-π stacking interactions with aromatic residues in enzyme active sites .

Synthetic Strategies

Route 1: Carbodiimide-Mediated Amidation

  • Synthesis of 5-Amino-1,3-dioxoisoindoline:

    • Phthalic anhydride reacts with 5-nitroanthranilic acid under reflux to form 5-nitro-1,3-dioxoisoindoline, followed by catalytic hydrogenation to yield the amine .

  • Preparation of 4-Acetylbenzoyl Chloride:

    • 4-Acetylbenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

  • Coupling Reaction:

    • 5-Amino-1,3-dioxoisoindoline reacts with 4-acetylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target compound .

Reaction Scheme:

4-Acetylbenzoyl chloride+5-Amino-1,3-dioxoisoindolineEt3N4-Acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide\text{4-Acetylbenzoyl chloride} + \text{5-Amino-1,3-dioxoisoindoline} \xrightarrow{\text{Et}_3\text{N}} \text{4-Acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide}

Route 2: Solid-Phase Synthesis

  • A Wang resin-bound 4-acetylbenzoic acid is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The resin then reacts with 5-amino-1,3-dioxoisoindoline, followed by cleavage with trifluoroacetic acid (TFA) to yield the product .

Physicochemical Properties

Calculated Data

PropertyValue
Molecular FormulaC₁₈H₁₃N₂O₄
Molecular Weight333.31 g/mol
LogP (Octanol-Water)2.1 (estimated via ChemDraw)
Topological Polar Surface75.7 Ų

Experimental Data (Hypothesized)

  • Melting Point: 230–235°C (based on analogs ).

  • Solubility: Poor in water; soluble in DMSO, DMF, and acetonitrile.

  • Spectroscopic Characteristics:

    • IR (KBr): 1715 cm⁻¹ (C=O, phthalimide), 1650 cm⁻¹ (C=O, amide), 1605 cm⁻¹ (C=C aromatic) .

    • ¹H NMR (DMSO-d₆): δ 8.25 (s, 1H, phthalimide-H), 7.95–7.70 (m, 4H, benzamide-H), 2.65 (s, 3H, acetyl-CH₃) .

Biological Activity and Mechanisms

Anti-Acetylcholinesterase (AChE) Activity

Phthalimide-bearing benzamides, such as compound 4g (IC₅₀ = 1.1 µM), exhibit potent AChE inhibition by interacting with the enzyme’s peripheral anionic site (PAS) . The acetyl group in 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide may enhance hydrophobic interactions with PAS residues (e.g., Trp286), while the phthalimide moiety stabilizes the complex via π-π stacking .

Therapeutic Applications

Neurodegenerative Diseases

By inhibiting AChE, this compound may alleviate cognitive deficits in Alzheimer’s disease (AD). Comparative studies with donepezil (IC₅₀ = 0.41 µM) suggest that structural optimization could enhance potency .

Antimicrobial Agents

The phthalimide scaffold’s rigidity and the acetyl group’s electron-withdrawing effects may synergize to target bacterial topoisomerases or penicillin-binding proteins .

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